molecular formula C8H10Cl2N2 B12075537 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride

Katalognummer: B12075537
Molekulargewicht: 205.08 g/mol
InChI-Schlüssel: CVEXNEVQOUHORH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClN2·HCl. It is a cyclopropane derivative containing a chloropyridine moiety, which makes it an interesting compound for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 2-chloropyridine with cyclopropanamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride is unique due to its specific chloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C8H10Cl2N2

Molekulargewicht

205.08 g/mol

IUPAC-Name

1-(2-chloropyridin-3-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-6(2-1-5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H

InChI-Schlüssel

CVEXNEVQOUHORH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=C(N=CC=C2)Cl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.